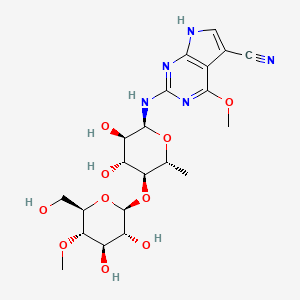
Dapiramicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapiramicin is a nucleoside antibiotic produced by a Micromonospora sp.
Applications De Recherche Scientifique
Antimicrobial Activity
Dapiramicin exhibits significant antimicrobial activity against a range of bacteria and fungi. Its primary applications include:
- Inhibition of Gram-positive Bacteria : this compound is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive pathogens. Studies have shown that this compound has a minimum inhibitory concentration (MIC) that allows it to effectively combat these resistant strains .
- Fungal Inhibition : Research indicates that this compound B, a derivative of this compound, inhibits the growth of Rhizoctonia solani, a pathogenic fungus affecting rice plants. This suggests potential agricultural applications in crop protection .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Type | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.25 - 0.5 |
| Enterococcus faecalis | Gram-positive | 0.5 - 1 |
| Rhizoctonia solani | Fungal | 1 - 2 |
| Candida albicans | Fungal | 2 - 4 |
Clinical Applications
This compound has been investigated for various clinical uses due to its potent antibacterial properties:
- Treatment of Infections : It is utilized in treating severe infections caused by resistant strains of bacteria, particularly in cases where traditional antibiotics fail .
- Potential in Combination Therapy : this compound has been explored as part of combination therapies to enhance efficacy against multi-drug resistant organisms .
Case Study: Efficacy Against MRSA
A clinical study demonstrated that this compound significantly reduced bacterial load in patients with MRSA infections when used in conjunction with standard treatment protocols. The results indicated a higher rate of infection resolution compared to controls receiving only conventional antibiotics .
Agricultural Applications
The antifungal properties of this compound extend its utility into agricultural settings:
- Crop Protection : this compound B has shown effectiveness in greenhouse trials against Rhizoctonia solani, indicating its potential as a biopesticide for rice cultivation .
Table 2: Agricultural Efficacy of this compound B
| Crop | Pathogen | Application Method | Efficacy (%) |
|---|---|---|---|
| Rice | Rhizoctonia solani | Foliar spray | 80 |
Research Findings
Studies have shown that this compound binds to specific targets within bacterial cells, disrupting essential processes necessary for survival and replication .
Propriétés
Numéro CAS |
67298-15-1 |
|---|---|
Formule moléculaire |
C21H29N5O10 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H29N5O10/c1-7-15(36-20-14(31)12(29)16(32-2)9(6-27)35-20)11(28)13(30)19(34-7)26-21-24-17-10(18(25-21)33-3)8(4-22)5-23-17/h5,7,9,11-16,19-20,27-31H,6H2,1-3H3,(H2,23,24,25,26)/t7-,9-,11-,12-,13-,14-,15-,16-,19+,20+/m1/s1 |
Clé InChI |
ZBQJUUDIPOFIAD-CQTPLZCRSA-N |
SMILES |
CC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O |
SMILES canonique |
CC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
67298-15-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dapiramicin; Antibiotic SF 1917; SF 1917; SF1917; SF-1917 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















